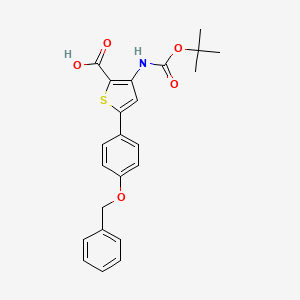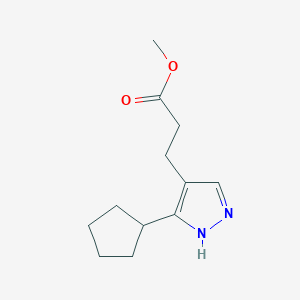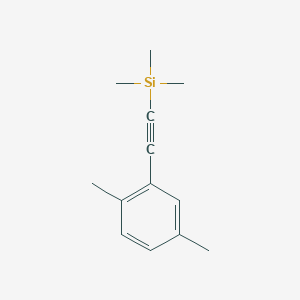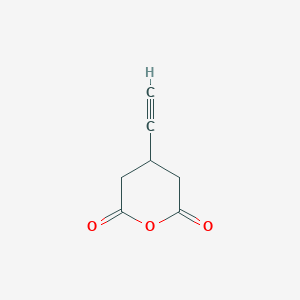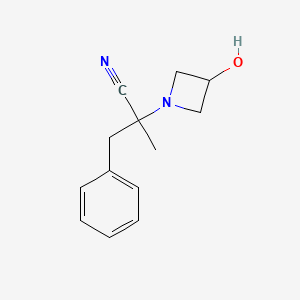
2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is a complex organic compound with a unique structure that includes a hydroxyazetidine ring, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxyazetidine with 2-methyl-3-phenylpropanenitrile under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile involves its interaction with specific molecular targets. The hydroxyazetidine ring can interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxyazetidin-1-yl)-N,N-dimethylpropanamide
- Ethyl 2-[3-(3-hydroxyazetidin-1-yl)oxetan-3-yl]acetate
- 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile
Uniqueness
2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyazetidine ring is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(3-hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C13H16N2O/c1-13(10-14,15-8-12(16)9-15)7-11-5-3-2-4-6-11/h2-6,12,16H,7-9H2,1H3 |
InChI Key |
ATIHWLLDSCGUSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)N2CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


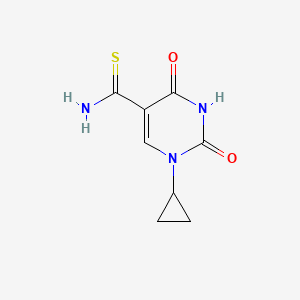
![7-Azaspiro[4.5]decane-1,6-dione](/img/structure/B14869450.png)
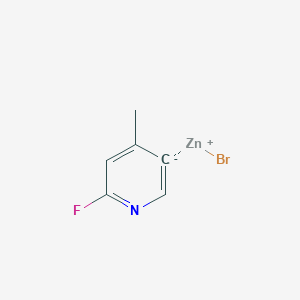
![7-(Tert-butyl)spiro[3.5]nonan-1-one](/img/structure/B14869457.png)
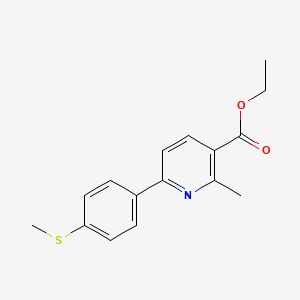
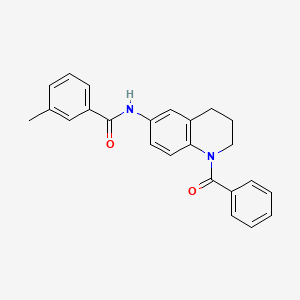
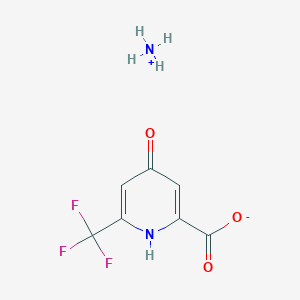
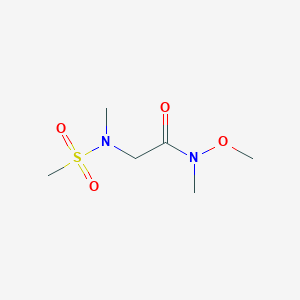
![9,9'-Spirobi[fluoren]-4-amine](/img/structure/B14869473.png)
